molecular formula C9H9N3O2S B2849854 5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid CAS No. 1245808-14-3

5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid

Cat. No. B2849854
CAS RN: 1245808-14-3
M. Wt: 223.25
InChI Key: VOPPXSLVZWLZOF-UHFFFAOYSA-N
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Description

“5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also has an amino group and a carboxylic acid group .


Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . These outstanding compounds can be synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and heterocyclic rings. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The thiophene ring contains a sulfur atom, which can contribute to the overall polarity and reactivity of the molecule.


Chemical Reactions Analysis

5-Amino-pyrazoles, which are part of the compound’s structure, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They can participate in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Organic Synthesis

5-Amino-pyrazoles, which include the compound , are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are particularly useful in constructing diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications in the field of pharmaceutics and medicinal chemistry . They are used in the design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Synthesis of Pyrazolo-annulated Pyridines

5-Amino-pyrazoles are effective reagents in the synthesis of pyrazolo-annulated pyridines . The most common field of application of 5-aminopyrazoles is the synthesis of pyrazolo [3,4- b ]pyridines .

Drug Design

The structure of many essential drugs prominently feature a wide variety of heterocyclic scaffolds that are important for their multiplex properties . Among the top 25 best-selling pharmaceuticals from the year 2014, there have been 12 small molecules with heterocyclic moieties, by and large nitrogen-containing ones, accounting for more than 50 billion USD in annual revenue .

Antileishmanial Activity

Some derivatives of the compound have shown antileishmanial activity . This suggests potential applications in the development of treatments for leishmaniasis .

Antimalarial Activity

There is also evidence to suggest that some derivatives of the compound may have antimalarial activity . This opens up potential applications in the development of antimalarial drugs .

Future Directions

The future directions in the research and development of such compounds could involve exploring their potential biological activities and therapeutic applications. Given the broad range of activities exhibited by pyrazole compounds , “5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid” could be a promising candidate for further study.

properties

IUPAC Name

5-[(4-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPPXSLVZWLZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

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